molecular formula C23H19Cl2NO2S B2830027 N-(2-benzoyl-4-chlorophenyl)-4-((4-chlorophenyl)thio)butanamide CAS No. 1170204-63-3

N-(2-benzoyl-4-chlorophenyl)-4-((4-chlorophenyl)thio)butanamide

Cat. No. B2830027
CAS RN: 1170204-63-3
M. Wt: 444.37
InChI Key: ZCOMRNVASVSAOW-UHFFFAOYSA-N
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Description

N-(2-benzoyl-4-chlorophenyl)-4-((4-chlorophenyl)thio)butanamide, commonly known as BCTC, is a chemical compound that has been extensively studied for its potential use as a therapeutic agent. BCTC belongs to the class of compounds known as transient receptor potential (TRP) channel antagonists, which have been shown to have a wide range of biological activities. In

Scientific Research Applications

Synthesis and Characterization

Research has focused on the synthesis and spectroscopic characterization of thiourea derivatives, demonstrating their potential for further chemical manipulation and application in material science and biochemistry. These compounds have been synthesized and characterized using a variety of techniques, including elemental analysis, IR, NMR spectroscopy, and X-ray crystallography, highlighting their diverse structural properties and potential for further functionalization (Carmen Limban et al., 2011), (Wei Chang-mei, 2011).

Antimicrobial and Antipathogenic Activities

Several studies have reported on the antipathogenic activities of thiourea derivatives, with significant effects observed against Pseudomonas aeruginosa and Staphylococcus aureus. These findings suggest the potential of thiourea derivatives for the development of novel antimicrobial agents with specific antibiofilm properties, which are crucial for combating resistant bacterial strains (Carmen Limban et al., 2011).

Corrosion Inhibition

Thiourea derivatives have been studied for their application as corrosion inhibitors, particularly in acidic environments. These compounds showed promising results in protecting metals against corrosion, indicating their potential use in industrial applications to extend the lifespan of metal components and structures (N. Z. Zulkifli et al., 2017).

Luminescence Sensing and Pesticide Removal

Metal-organic frameworks (MOFs) constructed with thiophene-functionalized dicarboxylates, related to thiourea derivatives, have shown efficacy in luminescent sensing of environmental contaminants and in the removal of pesticides from wastewater. These applications demonstrate the potential of thiourea derivatives in environmental monitoring and remediation efforts (Yang Zhao et al., 2017).

Structural and Surface Analyses

Research has also focused on the in-depth structural and surface analyses of thiourea derivatives, including their interactions with RNA and DNA, urease inhibition, and radical scavenging activities. These studies provide insights into the mechanisms of action of these compounds and their potential therapeutic applications (A. Khalid et al., 2022).

properties

IUPAC Name

N-(2-benzoyl-4-chlorophenyl)-4-(4-chlorophenyl)sulfanylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19Cl2NO2S/c24-17-8-11-19(12-9-17)29-14-4-7-22(27)26-21-13-10-18(25)15-20(21)23(28)16-5-2-1-3-6-16/h1-3,5-6,8-13,15H,4,7,14H2,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCOMRNVASVSAOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)CCCSC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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